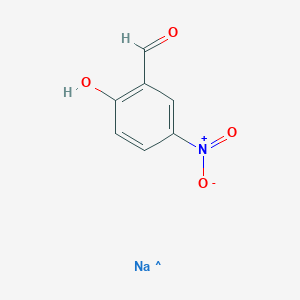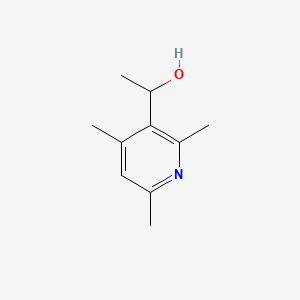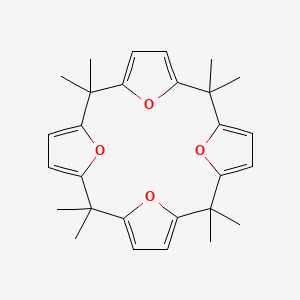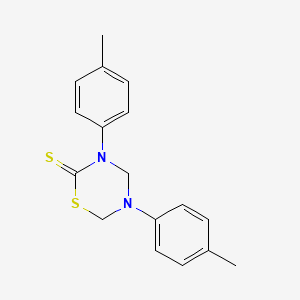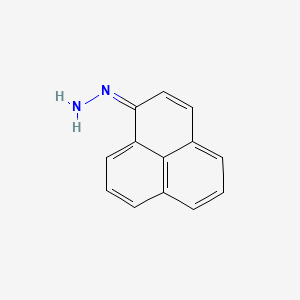
1H-Phenalen-1-one, hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Phenalen-1-one, hydrazone is a derivative of phenalenone, an aromatic ketone. This compound is known for its unique photophysical properties and has been studied extensively for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phenalenone core with a hydrazone functional group, which imparts distinct chemical and physical properties to the molecule.
Métodos De Preparación
The synthesis of 1H-Phenalen-1-one, hydrazone typically involves the reaction of phenalenone with hydrazine or its derivatives. One common method involves the condensation of phenalenone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of phenalenone, followed by its reaction with hydrazine to form the hydrazone derivative.
Análisis De Reacciones Químicas
1H-Phenalen-1-one, hydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydrazone group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazone derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenalenone oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique photophysical properties make it a valuable tool in photochemistry and photophysics research. It is used as a photosensitizer in various photochemical reactions.
Biology: In biological research, 1H-Phenalen-1-one, hydrazone is used as a fluorescent probe for studying cellular processes. Its ability to generate singlet oxygen makes it useful in photodynamic therapy for treating certain diseases.
Medicine: The compound’s photodynamic properties are exploited in medical applications, particularly in the development of new therapeutic agents for cancer treatment.
Industry: In industrial applications, this compound is used in the development of new materials with specific photophysical properties, such as fluorescent dyes and sensors.
Mecanismo De Acción
The mechanism of action of 1H-Phenalen-1-one, hydrazone involves its ability to absorb light and generate reactive oxygen species, such as singlet oxygen. This photodynamic effect is mediated by the compound’s electronic structure, which allows efficient intersystem crossing between singlet and triplet states. The generated singlet oxygen can then interact with various molecular targets, leading to oxidative damage and other biological effects.
Comparación Con Compuestos Similares
1H-Phenalen-1-one, hydrazone can be compared with other similar compounds, such as phenalenone derivatives and other hydrazone compounds.
Phenalenone Derivatives: These compounds share the phenalenone core structure but differ in their functional groups. Examples include 9-substituted and 4-substituted phenalenones, which exhibit different photophysical properties and reactivities.
Hydrazone Compounds: Hydrazone derivatives of other aromatic ketones, such as benzophenone hydrazone, also exhibit unique chemical and physical properties. The presence of the hydrazone group imparts distinct reactivity and photophysical characteristics to these compounds.
The uniqueness of this compound lies in its combination of the phenalenone core and the hydrazone functional group, which together confer specific photophysical properties and reactivity patterns that are not observed in other similar compounds.
Propiedades
Número CAS |
6968-74-7 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(Z)-phenalen-1-ylidenehydrazine |
InChI |
InChI=1S/C13H10N2/c14-15-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H,14H2/b15-12- |
Clave InChI |
HPLDEWYDQJJTIC-QINSGFPZSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C=C/C(=N/N)/C3=CC=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC(=NN)C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



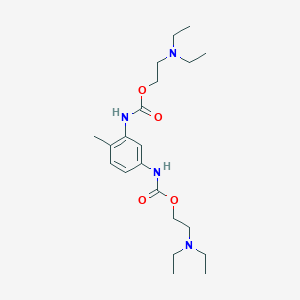

![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)


![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
